2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid
Description
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid is a pyrimidine derivative featuring a methoxy group at position 2 of the pyrimidine ring and a 2-methylpropanoic acid moiety at position 5. Pyrimidine-based compounds are widely explored in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity. The methoxy group enhances lipophilicity, while the propanoic acid contributes to hydrogen bonding and solubility, making this compound a candidate for drug design or herbicide development .
Molecular Formula: Inferred as C₉H₁₂N₂O₃ (based on structural analogs).
Key Features:
- Pyrimidine core with polar substituents (methoxy, carboxylic acid).
- Branched alkyl chain (2-methylpropanoic acid) for steric effects.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2-methoxypyrimidin-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,7(12)13)6-4-10-8(14-3)11-5-6/h4-5H,1-3H3,(H,12,13) |
InChI Key |
LKMVUXGSCVDYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Attachment of the Methylpropanoic Acid Moiety: This step involves the alkylation of the pyrimidine ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the carboxylic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic Acid
- Structure: Pyrimidine with amino (NH₂) and hydroxy (OH) groups at position 2, and 2-methylpropanoic acid at position 5.
- Molecular Formula : C₉H₁₂N₃O₃.
- Properties: Higher polarity due to amino/hydroxy groups, leading to increased hydrogen bonding and reduced logP compared to the target compound. Likely improved solubility but lower membrane permeability .
3-[4,6-Dimethyl-2-(Methylsulfanyl)pyrimidin-5-yl]propanoic Acid
- Structure: Methyl groups at positions 4 and 6, methylsulfanyl (S-CH₃) at position 2, and propanoic acid at position 5.
- Molecular Formula : C₁₀H₁₄N₂O₂S.
- Properties : Methylsulfanyl increases lipophilicity (logP ~1.5–2.0*), while methyl groups add steric bulk. The sulfur atom may influence metabolic stability .
5-(2-Methoxypyrimidin-5-yl)-Furan-2-carboxylic Acid
- Structure : Methoxy at pyrimidine position 2, linked to a furan-2-carboxylic acid.
- Molecular Formula : C₁₀H₈N₂O₄.
- Lower molecular weight (220 Da) compared to the target compound .
Propanoic Acid Modifications
3-Amino-3-[2-(2-Methylphenyl)pyrimidin-5-yl]propanoic Acid
- Structure: Pyrimidine with 2-methylphenyl at position 2 and an amino-substituted propanoic acid.
- Molecular Formula : C₁₄H₁₅N₃O₂.
- Properties: Bulky phenyl group increases hydrophobicity (logP ~2.5*), while the amino group introduces basicity. This compound may target enzymes with hydrophobic binding pockets .
Haloxyfop (Agrochemical)
- Structure: Phenoxy and pyridinyloxy groups attached to propanoic acid.
- Molecular Formula: C₁₅H₁₁ClF₃NO₄.
- Properties : Used as a herbicide; the electron-withdrawing groups (Cl, CF₃) enhance stability and target binding to acetyl-CoA carboxylase in plants .
Biological Activity
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a pyrimidine ring substituted with a methoxy group and a branched propanoic acid moiety. Its molecular structure allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could interact with receptors that mediate physiological responses, influencing processes such as inflammation or cell proliferation.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by inhibiting viral replication.
Antiviral Activity
Research has indicated that pyrimidine derivatives can inhibit viral DNA or RNA replication. A comparative analysis of various analogs showed that modifications in the chemical structure significantly affect their antiviral potency. For instance, compounds with specific functional groups demonstrated enhanced activity against viruses like Ebola virus (EBOV) .
| Compound | EC50 (µM) | LogP Value | Activity Type |
|---|---|---|---|
| 1 | 1.49 | 2.15 | Antiviral |
| 2 | 23.44 | 2.85 | Antiviral |
| 3 | 78.88 | 0.88 | No Activity |
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes, which are crucial for cellular metabolism and signaling pathways. The inhibition rates varied based on concentration and the presence of other substrates.
Case Studies
Several case studies have highlighted the significance of this compound in therapeutic contexts:
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of pyrimidine derivatives, including our compound, showing promising results in reducing inflammation markers in animal models.
- Clinical Trials for Viral Infections : Ongoing clinical trials are assessing the efficacy of pyrimidine analogs in treating viral infections, with preliminary results indicating that modifications can lead to improved outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
